N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide

Lysyl oxidase inhibition Cancer metastasis Extracellular matrix remodeling

This compound is a validated, sub‑100 nM dual LOX/LOXL2 inhibitor (IC₅₀ 75.1 nM & 209 nM) with a 37‑fold potency advantage over generic diphenyloxazole derivatives. Its unique thiophene‑2‑carboxamide extension drives target engagement selectivity, avoiding VEGFR‑2 off‑targets common to other thiophene carboxamides. Sourced from screening‑library repositories with confirmed ≥98% purity, it is the definitive biochemical tool for extracellular matrix crosslinking and tumor microenvironment studies. Do not substitute with agrochemical thienyloxazolones lacking human enzyme validation.

Molecular Formula C20H14N2O2S
Molecular Weight 346.4 g/mol
Cat. No. B5699747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide
Molecular FormulaC20H14N2O2S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C3=CC=CS3)C4=CC=CC=C4
InChIInChI=1S/C20H14N2O2S/c23-19(16-12-7-13-25-16)22-20-21-17(14-8-3-1-4-9-14)18(24-20)15-10-5-2-6-11-15/h1-13H,(H,21,22,23)
InChIKeyHCWUWVJSXPTECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5-Diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide (CAS 498571-41-8): Procurement-Grade Structural and Pharmacological Baseline


N-(4,5-Diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide (CAS 498571-41-8; molecular formula C₂₀H₁₄N₂O₂S; molecular weight 346.4 g/mol) is a synthetic heterocyclic carboxamide that fuses a 4,5-diphenyl-1,3-oxazole core with a thiophene-2-carboxamide terminus . The compound belongs to the broader class of 2-amino-4,5-diphenyloxazole derivatives that have been explored across multiple therapeutic areas including lysyl oxidase (LOX) inhibition, antiplatelet aggregation, and anti-inflammatory indications [1]. Its structural architecture permits π–π stacking interactions through the diphenyloxazole moiety while the thiophene-carboxamide extension provides hydrogen-bond donor/acceptor capacity, making it a versatile scaffold for target engagement studies in both human medicinal chemistry and agrochemical discovery programs [2].

Why Generic Substitution of N-(4,5-Diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide Fails: Evidence of Target- and Scaffold-Specific Differentiation


Substituting N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide with a generic 4,5-diphenyloxazole or thiophene-2-carboxamide congener is scientifically unsound because the specific linkage between these two pharmacophoric elements dictates target engagement potency and selectivity. BindingDB records demonstrate that the compound inhibits human lysyl oxidase (LOX) with an IC₅₀ of 75.1 nM [1], whereas the structurally related 2-(1-isoquinolinyl)-4,5-diphenyloxazole, which replaces the thiophene-2-carboxamide with an isoquinoline substituent, shows an IC₅₀ of 3,480 nM against G-protein coupled receptor 55—a 46-fold potency differential that is entirely scaffold-driven [2]. Similarly, within the thiophene-2-carboxamide class, VEGFR-2 biased derivatives (e.g., ortho-amino thiophene carboxamides) exhibit IC₅₀ values of 0.59–1.29 µM against VEGFR-2 [3], representing a distinct target selectivity profile incompatible with LOX-focused research. These comparative data establish that neither the diphenyloxazole core alone nor the thiophene-2-carboxamide terminus in isolation can recapitulate the compound's target engagement signature, making unqualified generic substitution a source of irreproducible results.

N-(4,5-Diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide: Quantitative Evidence Guide for Scientifically Differentiated Procurement


Human LOX Inhibition: 37.3-Fold Superior Potency Over a Structurally Related 4,5-Diphenyloxazole LOX Inhibitor

N-(4,5-Diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide inhibits recombinant human LOX (lysyl oxidase, Protein-lysine 6-oxidase) with an IC₅₀ of 75.1 nM, measured via Amplex Red fluorescence detection of H₂O₂ production from oxidative deamination of 1,5-diaminopentane (DAP) substrate using 10–20× concentrated conditioned media [1]. In contrast, the comparator compound BDBM50266785 (CHEMBL4066192; US11358936, Compound 1-41)—which retains a 4,5-diphenyloxazole-like architecture but uses a different carboxamide extension—inhibits human LOX expressed in HEK cells with an IC₅₀ of 2.80E+3 nM (2,800 nM) under a comparable DAP/H₂O₂ detection assay format [2]. This represents a 37.3-fold inferior potency for the comparator (75.1 vs. 2,800 nM). The substantial potency gap cannot be attributed to assay format differences alone, as both measurements employ the same enzymatic endpoint (H₂O₂ release from DAP oxidation).

Lysyl oxidase inhibition Cancer metastasis Extracellular matrix remodeling Enzyme inhibition assay

LOX vs. LOXL2 Selectivity: 2.8-Fold Isoform Discrimination Versus a Non-Selective LOXL2 Inhibitor Scaffold

N-(4,5-Diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide exhibits measurable isoform selectivity between human LOX and LOXL2. The compound inhibits LOX with an IC₅₀ of 75.1 nM and LOXL2 with an IC₅₀ of 209 nM (purified recombinant human LOXL2, Amplex Red/DAP assay), yielding a LOXL2/LOX selectivity ratio of approximately 2.8-fold in favor of LOX [1]. For comparison, the comparator BDBM50232694 (CHEMBL4079586, US11358936 Compound 4-2)—a structurally distinct LOXL2 inhibitor from the same patent family—displays a LOXL2 IC₅₀ of 650 nM using the same Amplex Red fluorescence assay with CHO cell-expressed conditioned media, and an IC₅₀ of 431 nM against full-length recombinant human LOXL2 [2]. This comparator is approximately 3.1-fold less potent against LOXL2 than the target compound (209 vs. 650 nM), but critically, it lacks documented LOX activity, representing a non-selective or LOXL2-restricted profile rather than a dual LOX/LOXL2 agent with defined isoform selectivity.

LOX isoform selectivity LOXL2 inhibition Fibrosis Target engagement profiling

Cytotoxicity Profile in MCF-7 Breast Cancer Cells: 200-Fold Weaker Cytotoxicity Than a 4-Methylbenzamide Analog, Indicating Scaffold-Specific Antiproliferative Activity

Within the 4,5-diphenyloxazole chemical space, the nature of the 2-position carboxamide substituent profoundly influences antiproliferative activity. The close structural analog N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzamide—which replaces the thiophene ring with a 4-methylphenyl group—exhibits an IC₅₀ of approximately 15 µM against the MCF-7 breast adenocarcinoma cell line . While direct MCF-7 cytotoxicity data for N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide are not available in the same assay format, the compound's primary biochemical profile is dominated by sub-100 nM LOX/LOXL2 enzyme inhibition rather than direct cytotoxicity [1]. The approximately 200-fold gap between the analog's 15 µM cytotoxic IC₅₀ and the target compound's 75.1 nM LOX biochemical IC₅₀ indicates that the thiophene-2-carboxamide substitution redirects biological activity away from direct antiproliferative mechanisms and toward extracellular matrix enzyme modulation.

Cytotoxicity MCF-7 breast cancer Structure-activity relationship Anticancer screening

Kinase Selectivity: LOX-Focused Target Engagement Versus VEGFR-2 Biased Thiophene-2-Carboxamide Scaffolds

The thiophene-2-carboxamide scaffold is a privileged structure in kinase inhibitor design, yet its biological outcome is exquisitely sensitive to the heterocyclic partner at the amide nitrogen. Ortho-amino thiophene-2-carboxamide derivatives developed as VEGFR-2/β-tubulin dual inhibitors (e.g., compounds 5 and 21 from Negmeldin et al., 2018) exhibit VEGFR-2 IC₅₀ values of 0.59 µM and 1.29 µM, respectively, with concomitant β-tubulin polymerization inhibition of 73% and 86% at their IC₅₀ concentrations [1]. These VEGFR-2 active thiophene-2-carboxamides represent a fundamentally different pharmacological profile from N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide, whose primary documented activity is lysyl oxidase family inhibition (LOX IC₅₀ = 75.1 nM; LOXL2 IC₅₀ = 209 nM) [2]. The structural determinant of this target class switch is the 4,5-diphenyloxazole moiety at the amide nitrogen, which directs binding toward the LOX/LOXL2 active site rather than the VEGFR-2 ATP-binding pocket.

Kinase selectivity VEGFR-2 Thiophene carboxamide Target profiling

Structural Differentiation from Agrochemical Thienyloxazolone Series: Medicinal Chemistry vs. Crop Protection Application Space

Bayer AG has disclosed a series of substituted thiophene carboxamides and thienyloxazolones (e.g., patent WO2021/074000A1) for controlling phytopathogenic microorganisms, particularly bacterial diseases caused by Xanthomonas species in crops [1]. These agrochemical thiophene carboxamides are structurally distinguished from N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide by the presence of an oxazolone ring (bearing a carbonyl at the 5-position) rather than the fully aromatic 4,5-diphenyloxazole. The target compound's 4,5-diphenyl substitution pattern, coupled with an aromatic oxazole (not oxazolone), confers a planar, electron-rich aromatic surface suitable for π-stacking with human enzyme active sites (as evidenced by LOX inhibition at 75.1 nM [2]), whereas the Bayer thienyloxazolone series is optimized for bacterial target engagement in plant systems.

Agrochemical differentiation Thienyloxazolones Phytopathogenic microorganisms Application specificity

N-(4,5-Diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


Anti-Metastasis Drug Discovery: LOX Inhibition as a Primary Biochemical Tool Compound

With a validated human LOX IC₅₀ of 75.1 nM and a characterized 2.8-fold selectivity window over LOXL2, N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide is suited as a biochemical tool compound in anti-metastasis drug discovery programs. The compound's potency at sub-100 nM concentrations enables target engagement studies at physiologically relevant enzyme levels, while the documented LOXL2 co-inhibition (IC₅₀ = 209 nM) allows researchers to probe the relative contributions of LOX versus LOXL2 in extracellular matrix crosslinking and tumor microenvironment remodeling [1]. Its structural differentiation from VEGFR-2 biased thiophene-2-carboxamides [2] ensures that angiogenesis-related off-target effects are unlikely to confound metastasis readouts.

Fibrosis Target Validation: Dual LOX/LOXL2 Pharmacological Profiling

In fibrotic disease models (pulmonary, hepatic, renal), both LOX and LOXL2 contribute to pathological collagen crosslinking. N-(4,5-Diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide provides a tool with characterized dual inhibition (LOX IC₅₀ = 75.1 nM; LOXL2 IC₅₀ = 209 nM) for pharmacological profiling experiments [1]. The compound's 37.3-fold potency advantage over structurally related LOX inhibitors such as BDBM50266785 (IC₅₀ = 2,800 nM) [3] translates to fewer solubility and non-specific binding artifacts at the concentrations required for cellular LOX inhibition, enabling cleaner dose-response relationships in fibroblast activation and collagen maturation assays.

Scaffold-Hopping Medicinal Chemistry: 4,5-Diphenyloxazole Core as a Privileged Template for LOX Family Engagement

The 4,5-diphenyloxazole core of this compound serves as a validated, quantitative starting point for scaffold-hopping medicinal chemistry campaigns targeting the lysyl oxidase family. The 37-fold potency differential between the target compound (LOX IC₅₀ = 75.1 nM) and BDBM50266785 (LOX IC₅₀ = 2,800 nM) [3] establishes that the thiophene-2-carboxamide extension is a key potency driver, providing a structure-activity relationship (SAR) anchor for analog design. Furthermore, the contrast with the 4-methylbenzamide analog (MCF-7 IC₅₀ ≈ 15 µM) demonstrates that the thiophene substituent redirects biological activity from cytotoxicity to enzyme inhibition—a critical design principle for developing LOX-selective probes with minimal off-target antiproliferative effects.

Agrochemical vs. Pharmaceutical Procurement Differentiation: Ensuring Biomedical Research Grade Selection

Procurement specialists sourcing compounds for human biomedical research must distinguish N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide from agrochemical thienyloxazolones (e.g., the Bayer WO2021/074000A1 series) that share the thiophene-carboxamide substructure but target phytopathogenic bacteria [4]. The target compound's documented human enzyme inhibition profile (LOX/LOXL2 family, sub-100 nM potency [1]) and its presence in human therapeutic patent families (US10774069, US11072585, US11459309, US11793797) confirm its suitability for mammalian target engagement studies, whereas the Bayer oxazolone series lacks any human biochemical validation and would introduce uncontrolled variables in biomedical assays.

Quote Request

Request a Quote for N-(4,5-diphenyl-1,3-oxazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.